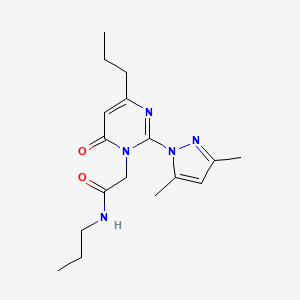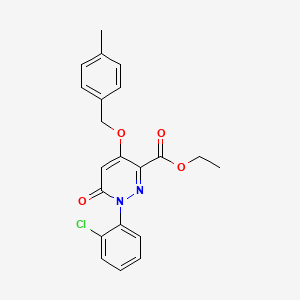
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Molecular Structure
Research on similar compounds shows advancements in synthesis techniques and molecular structure analysis. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using an unusual protocol, revealing insights into crystal and molecular structures through Hirshfeld surface analysis and X-ray diffraction studies. This process emphasizes the importance of intramolecular hydrogen bonds and π … π interactions in structural stability (D. Achutha et al., 2017).
Antimicrobial Applications
Compounds with similar structures have been explored for their antimicrobial potential. The synthesis and characterization of new quinazolines, for example, have shown potential as antimicrobial agents against a range of pathogens, highlighting the pharmacological applications of such compounds (N. Desai et al., 2007). Another study on 4-oxo-thiazolidine derivatives reinforced the antimicrobial importance of ethyl (4-chlorophenoxy)acetate-based compounds, emphasizing the role of structural modifications in enhancing activity (H. Patel et al., 2009).
Anticancer Activity
The exploration of novel heterocycles utilizing thiophene-incorporated thioureido substituents has led to the synthesis of compounds with potent anticancer activity against colon HCT-116 human cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (M. Abdel-Motaal et al., 2020).
Antioxidant Properties
The synthesis of specific pyrazole derivatives has revealed not only structural insights but also antioxidant properties. Such studies are pivotal for understanding the compound's potential in mitigating oxidative stress-related diseases (S. Naveen et al., 2021).
Pesticide Development
The synthetic process of novel pesticides, such as Chromafenozide, involves intermediates with structural similarities, demonstrating the compound's relevance in developing agricultural chemicals (Yao Shan, 2011).
Propriétés
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-10-8-14(2)9-11-15)12-19(25)24(23-20)17-7-5-4-6-16(17)22/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSZLCSLVRIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
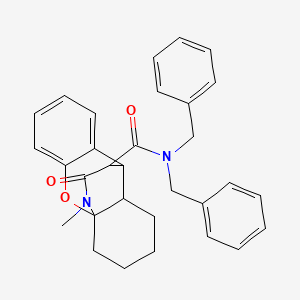
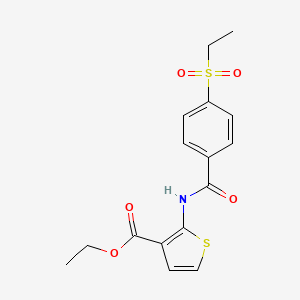
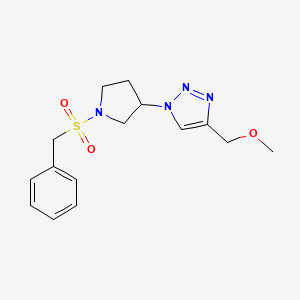
![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
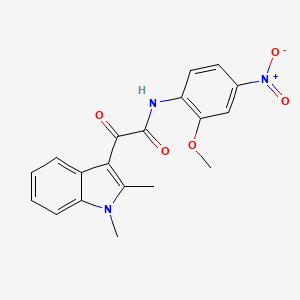
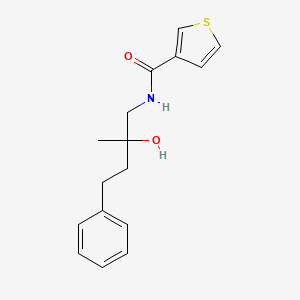
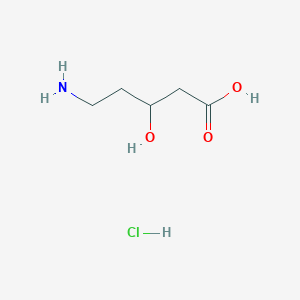

![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
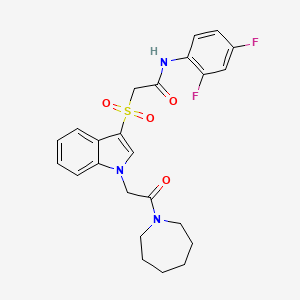
![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)
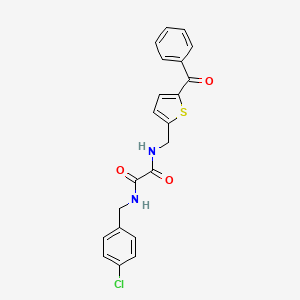
![2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2875699.png)
